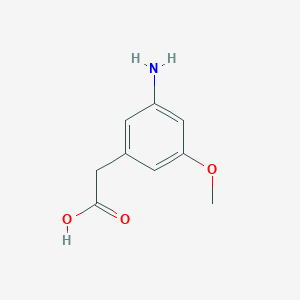

2-(3-Amino-5-methoxyphenyl)acetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-amino-5-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-8-3-6(4-9(11)12)2-7(10)5-8/h2-3,5H,4,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZOMJJAKDJGJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261794-85-7 | |

| Record name | 2-(3-amino-5-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 2-(3-Amino-5-methoxyphenyl)acetic Acid

The most direct route to synthesizing 2-(3-Amino-5-methoxyphenyl)acetic acid involves the chemical reduction of its corresponding nitro precursor, 2-(3-nitro-5-methoxyphenyl)acetic acid. This transformation can be achieved through several reliable methods, including classical metal-acid reductions and catalytic hydrogenation.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A common and effective method involves the use of a metal, such as iron or zinc, in the presence of an acid. google.com For the synthesis of 2-(3-Amino-5-methoxyphenyl)acetic acid, the nitro precursor would be treated with iron powder in an acidic medium, such as a mixture of a halogen-containing aliphatic carboxylic acid and water. google.com This reaction proceeds at elevated temperatures, typically between 70°C and 85°C. google.com The process is characterized by its efficiency and the avoidance of significant anilide by-product formation. google.com

Another approach is catalytic transfer hydrogenation, which utilizes a hydrogen donor in the presence of a catalyst. This method avoids the use of high-pressure hydrogen gas. mdpi.com Ammonium formate is a commonly used hydrogen source in conjunction with a palladium on carbon (Pd/C) catalyst. mdpi.com

Table 1: Conditions for Nitro Group Reduction

| Method | Reducing Agents | Catalyst | Solvent/Medium | Temperature |

|---|---|---|---|---|

| Metal/Acid Reduction | Iron (Fe) or Zinc (Zn) | None | Halogenated aliphatic carboxylic acid (e.g., trifluoroacetic acid) | 70-85°C google.com |

Catalytic hydrogenation is a widely employed industrial method for the reduction of aromatic nitro compounds due to its clean nature and high yields. google.com The process involves reacting the nitro compound with hydrogen gas under pressure in the presence of a metal catalyst. google.comgoogle.com For the preparation of 2-(3-Amino-5-methoxyphenyl)acetic acid, its nitro analog is dissolved in a suitable solvent and hydrogenated over a catalyst.

Common catalysts for this transformation include noble metals such as platinum or palladium supported on activated carbon (Pt/C or Pd/C), as well as Raney nickel. google.com The reaction can be carried out in a variety of solvents, including alcohols (methanol, ethanol), esters (ethyl acetate), or carboxylic acids (acetic acid). google.com Reaction conditions can be optimized by adjusting temperature and pressure, typically ranging from 20°C to 200°C and 1x10⁵ to 2x10⁷ Pascals, respectively. google.com The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates, leading to a purer product and a faster reaction rate. google.com

Table 2: Catalytic Hydrogenation Parameters

| Parameter | Description |

|---|---|

| Catalysts | Platinum on carbon (Pt/C), Palladium on carbon (Pd/C), Raney Nickel. google.com |

| Hydrogen Source | Hydrogen Gas (H₂). google.com |

| Solvents | Methanol, Ethanol, Acetic Acid, Ethyl Acetate. google.com |

| Pressure | 1x10⁵ - 2x10⁷ Pa. google.com |

| Temperature | 20 - 200°C. google.com |

Synthesis of Structural Analogues and Precursors

The synthesis of precursors and structural analogs of 2-(3-Amino-5-methoxyphenyl)acetic acid utilizes a broad spectrum of synthetic reactions, enabling the construction of varied molecular frameworks.

Grignard reagents are powerful nucleophiles used for forming carbon-carbon bonds. They are instrumental in the synthesis of arylethanols, which can serve as precursors to arylacetic acids through oxidation. For instance, a structural analog precursor like 2-(3,5-dimethoxyphenyl)ethanol can be synthesized using a Grignard reaction. mdma.ch This involves the reaction of a Grignard reagent, such as 3,5-dimethoxybenzylmagnesium bromide, with an aldehyde like formaldehyde. chemguide.co.uklibretexts.org

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). chemguide.co.uk The Grignard reagent adds to the carbonyl carbon of the aldehyde, and subsequent acidic workup yields the primary alcohol. libretexts.orgmasterorganicchemistry.com Similarly, reaction with other aldehydes or ketones can produce secondary or tertiary alcohols, respectively. libretexts.org

Table 3: Grignard Reaction for Alcohol Synthesis

| Grignard Reagent | Carbonyl Compound | Product Type |

|---|---|---|

| RMgX | Formaldehyde | Primary Alcohol (RCH₂OH) libretexts.org |

| RMgX | Aldehyde (R'CHO) | Secondary Alcohol (RCH(OH)R') libretexts.org |

Aminoaryl compounds are valuable precursors for the synthesis of fused heterocyclic systems. A prominent example is the formation of the pyrazolo[1,5-a]pyrimidine ring system, which is of significant interest in medicinal chemistry. ias.ac.inrsc.org The synthesis typically involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound, such as a 1,3-diketone or a β-ketoester. semanticscholar.org

The reaction is generally catalyzed by an acid, like sulfuric acid, and carried out in a solvent such as acetic acid. semanticscholar.org The mechanism involves an initial condensation between the exocyclic primary amino group of the pyrazole and one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. semanticscholar.orgnih.gov This methodology provides a high-yielding and convenient route to a diverse range of pyrazolo[1,5-a]pyrimidine derivatives. semanticscholar.orgresearchgate.net

The synthesis of complex arylacetic acids and related phenols often requires multi-step sequences. An illustrative example is the synthesis of 3,4-dihydroxy-5-methoxyphenylacetic acid, a metabolite of mescaline. rsc.org This synthesis begins with 3,4-diacetoxy-5-methoxybenzoyldiazomethane, which undergoes an Arndt-Eistert reaction using silver oxide in ethanol to produce ethyl 3,4-diacetoxy-5-methoxyphenylacetate. rsc.org The final step is an alkaline hydrolysis of the ester and the acetate protecting groups, performed under an inert nitrogen atmosphere to prevent oxidation, which yields the desired dihydroxyphenylacetic acid. rsc.org

Other methods for synthesizing methoxyphenylacetic acids include the reaction of a methyl-phenoxide with glyoxylic acid in the presence of red phosphorus and iodine, followed by distillation. google.com Another route involves the hydrolysis of a corresponding phenylacetonitrile derivative. google.com These multi-step approaches allow for the precise introduction of various functional groups onto the aromatic ring, leading to a wide array of substituted arylacetic acid derivatives.

Strategies for Aminoindolyl Propionic Acid Derivatives

The synthesis of aminoindolyl propionic acid derivatives often involves multi-step sequences starting from functionalized indole (B1671886) precursors. A representative strategy begins with a diester, such as 3-[(3-methoxycarbonylmethyl)-indol-2-yl] propionic acid methyl ester, and proceeds through chemoselective functional group manipulations. researchgate.net One key challenge is the selective transformation of one ester group in the presence of another. For instance, attempts at selective amidification of a diester precursor with benzylamine may result in low conversion, necessitating an alternative approach. researchgate.net

A more successful strategy involves the chemoselective hydrolysis of one ester group to form an ester acid intermediate. This intermediate can then be activated, for example with isobutyl chloroformate, to smoothly react with ammonia or various primary and secondary amines. This yields the desired ester amides in good yields, which are precursors to the target aminoindolyl propionic acid derivatives. researchgate.net These compounds are valuable as synthetic intermediates for more complex indole heterocycles. researchgate.net

Synthesis of Pyridazinone and Aminopyridine Derivatives via Active Methylene (B1212753) Compounds

The synthesis of pyridazinone and related heterocyclic systems frequently utilizes the reaction of a 1,4-dicarbonyl compound or its equivalent with hydrazine derivatives. For structures related to 2-(3-Amino-5-methoxyphenyl)acetic acid, a plausible synthetic route to pyridazinones involves the cyclization of a corresponding β-aryl propionic acid with hydrazine hydrate. researchgate.net For example, 6-(3'-aminophenyl)-2,3,4,5-tetrahydro pyridazin-3-one can be prepared from β-(aminophenyl) propionic acid through this cyclization method. researchgate.net This highlights a common and effective strategy for forming the pyridazinone ring. researchgate.netnih.gov

The methylene group of the acetic acid moiety in 2-(3-Amino-5-methoxyphenyl)acetic acid is an active methylene compound that can participate in various condensation and cyclization reactions. General methodologies for pyridazinone synthesis often involve the condensation of hydrazine with compounds like maleic anhydride derivatives or β-aroylpropionic acids. sphinxsai.com These reactions are foundational in building the pyridazinone scaffold, which is noted for its diverse pharmacological activities. nih.govsphinxsai.comresearchgate.net

Similarly, aminopyridine derivatives can be synthesized from active methylene precursors. A common approach involves the reaction of active methylene compounds with reagents like 3-oxo-2-arylhydrazonopropanals, which can lead to the formation of substituted 2-aminopyridines.

Advanced Synthetic Techniques

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, reducing reaction times, and often improving product yields and purity. nih.govnih.gov This technology is particularly effective for reactions like direct amidation of carboxylic acids with amines, a key transformation for derivatizing 2-(3-Amino-5-methoxyphenyl)acetic acid. nih.govrsc.org

Conventional direct amidation requires high temperatures to overcome the formation of a stable carboxylate-ammonium salt, leading to long reaction times. nih.gov MAOS provides rapid and uniform heating, which can significantly shorten reaction times from hours to minutes. morressier.com For instance, the direct amidation of various carboxylic acids and amines has been achieved efficiently under solvent-free conditions using a catalytic amount of ceric ammonium nitrate (CAN) in an open microwave reactor. nih.gov This approach represents a greener alternative to traditional methods that often rely on stoichiometric coupling reagents, generating significant waste. nih.govnih.gov

The benefits of MAOS extend to selectivity and simplification of workup procedures. The high efficiency and rapid heating can minimize the formation of side products, leading to cleaner reaction profiles. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Amidation

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours to days | Minutes to a few hours nih.gov |

| Energy Input | High, prolonged heating | Efficient, rapid heating |

| Solvent Use | Often requires high-boiling solvents | Can often be performed solvent-free nih.gov |

| Yield | Variable, often moderate | Generally good to excellent nih.gov |

| By-products | Can be significant | Often reduced |

This table provides a general comparison based on literature findings for amidation reactions.

Flow Chemistry and Automated Synthesis Considerations

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, particularly for the production of active pharmaceutical ingredients (APIs). Key benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and ease of scalability. For the synthesis and derivatization of 2-(3-Amino-5-methoxyphenyl)acetic acid, flow chemistry presents an opportunity to develop more efficient and reproducible processes.

Esterification reactions, a primary functionalization of the carboxylic acid group, can be significantly enhanced under flow conditions. For example, while the esterification of benzoic acid in ethanol shows no product formation below 200°C in batch, an 87% yield can be achieved in just 12 minutes under supercritical conditions in a flow reactor. cell.com This demonstrates the potential for flow systems to overcome activation barriers and dramatically increase reaction rates.

The modular nature of flow reactors allows for the integration of multiple reaction steps, purification, and analysis into a single, automated sequence. This can streamline the synthesis of complex derivatives from the parent amino acid. Considerations for implementing a flow process include the choice of reactor material (e.g., FEP tubing), pumps resistant to chemicals like strong acids, and inline back-pressure regulators to control the system pressure. cell.com The application of flow chemistry can lead to higher throughput and more consistent product quality, making it an attractive platform for the industrial preparation of 2-(3-Amino-5-methoxyphenyl)acetic acid derivatives.

Derivatization and Functionalization Strategies of 2-(3-Amino-5-methoxyphenyl)acetic Acid and Related Structures

Amidation and Esterification Reactions

The bifunctional nature of 2-(3-Amino-5-methoxyphenyl)acetic acid, possessing both a nucleophilic amino group and an electrophilic carboxylic acid, allows for a wide range of derivatization strategies through amidation and esterification. The primary challenge in these reactions is achieving chemoselectivity—selectively reacting one functional group while leaving the other intact.

Amidation: Direct amidation of the carboxylic acid moiety can be achieved by reacting it with a primary or secondary amine. This reaction typically requires activation of the carboxylic acid or the use of catalysts to overcome the formation of the unreactive ammonium carboxylate salt. nih.gov Modern methods utilize reagents like B(OCH2CF3)3, which facilitates the direct coupling of acids and amines in good yields. acs.orgacs.org For instance, various phenylacetic acids have been successfully converted to their corresponding N-benzyl amides using this borate ester catalyst. acs.orgacs.org Another catalytic system involves NiCl2, which has been shown to be effective for the direct amidation of phenylacetic acid derivatives with benzylamines. nih.gov

Esterification: The carboxylic acid group can be converted to an ester through reaction with an alcohol, typically under acidic catalysis. This can be a simple and effective method for protecting the acid or modifying the molecule's properties. For example, 4-aminophenylacetic acid derivatives have been converted to their methyl esters by first forming the acid chloride with thionyl chloride, followed by reaction with methanol. srce.hr

Chemoselectivity: To selectively perform amidation at the carboxylic acid without affecting the aromatic amino group, the amine can be protected first (e.g., as a phthalimide), followed by activation of the acid and reaction with an amine. srce.hrresearchgate.net Conversely, to perform a reaction at the aromatic amine, the carboxylic acid could be protected as an ester. Direct acylation of unprotected amino acids can sometimes achieve chemoselectivity based on reaction conditions. For instance, acylation under acidic conditions can favor O-acylation in hydroxyamino acids, a principle that could be explored for selective N-acylation versus esterification in aminophenylacetic acids. researchgate.net

Table 2: Selected Reagents for Amidation of Phenylacetic Acid Derivatives

| Catalyst/Reagent | Amine Substrate | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| B(OCH2CF3)3 | Benzylamine | MeCN, 80 °C, 5 h | 91 | acs.org |

| NiCl2 (10 mol%) | Benzylamine | Toluene, 110 °C, 20 h | >99 | nih.gov |

| Silica Gel (catalyst/support) | Various amines | Microwave irradiation | Good to excellent | rsc.org |

Data is representative of amidation reactions performed on phenylacetic acid or similar structures as reported in the cited literature.

Formation of Schiff Bases and Imine Derivatives

The primary aromatic amine group in 2-(3-Amino-5-methoxyphenyl)acetic acid serves as a reactive site for the formation of Schiff bases (also known as imines or azomethines). This classical condensation reaction occurs between a primary amine and a carbonyl compound, typically an aldehyde or a ketone. semanticscholar.orgadvancechemjournal.com The reaction is generally acid-catalyzed and proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. advancechemjournal.com

The general procedure for synthesizing Schiff bases involves refluxing the primary amine and the carbonyl compound in a suitable solvent, such as ethanol or methanol, often with the addition of a catalytic amount of acid like glacial acetic acid. advancechemjournal.com In the case of 2-(3-Amino-5-methoxyphenyl)acetic acid, the reaction would proceed as illustrated below, reacting with a generic aldehyde (R-CHO) or ketone (R1R2C=O).

General Reaction Scheme:

2-(3-Amino-5-methoxyphenyl)acetic acid + Aldehyde/Ketone ⇌ 2-(3-(Alkylideneamino/Alkylideneimino)-5-methoxyphenyl)acetic acid + H₂O

The resulting Schiff bases are valuable intermediates in organic synthesis and have been investigated for a wide range of applications due to their biological activities. advancechemjournal.com The specific aldehyde or ketone used in the reaction determines the nature of the substituent on the imine nitrogen, allowing for the synthesis of a diverse library of derivatives from the parent amino acid.

Cyclization Reactions for Heterocyclic Scaffolds

The bifunctional nature of 2-(3-Amino-5-methoxyphenyl)acetic acid, possessing both an amine and a carboxylic acid group, makes it a prime candidate for intramolecular and intermolecular cyclization reactions to form various heterocyclic scaffolds. These reactions are fundamental in medicinal chemistry for creating novel ring systems.

One of the most direct applications is the formation of lactams (cyclic amides). While direct thermal or acid-catalyzed cyclization might be challenging due to the formation of a strained ring, the molecule can be a precursor for larger heterocyclic systems. For instance, the carboxylic acid can be activated (e.g., converted to an acid chloride or ester) to facilitate acylation of the amino group in another molecule, or vice versa, in intermolecular reactions.

Furthermore, this compound can participate in multicomponent reactions (MCRs), which are efficient processes where three or more reactants combine in a single step to form a complex product, often a heterocycle. mdpi.comfrontiersin.org The amino and carboxylic acid groups can both participate in sequential bond-forming events. For example, the amine could react with a carbonyl compound and an isocyanide in a Ugi reaction, or the entire molecule could be incorporated into a larger heterocyclic framework through reactions like the Doebner-von Miller quinoline (B57606) synthesis or other condensation-cyclization strategies. frontiersin.org The specific heterocyclic scaffold formed depends on the reaction partners and conditions employed.

Introduction of Chiral Centers and Enantioselective Approaches

Introducing chirality into molecules is a critical aspect of modern drug discovery. For 2-(3-Amino-5-methoxyphenyl)acetic acid, chiral centers can be introduced through several enantioselective strategies. Although the parent molecule is achiral, its derivatives offer opportunities for asymmetric synthesis.

One approach involves the enantioselective synthesis of the parent compound itself, for instance, by asymmetric hydrogenation of a suitable prochiral precursor. Another key strategy focuses on the α-carbon of the acetic acid side chain. This position can be functionalized enantioselectively. For example, the carboxylic acid could be converted to an ester or amide, and then an enolate could be formed and reacted with an electrophile in the presence of a chiral catalyst or auxiliary.

Protecting groups are often essential in such multi-step syntheses to ensure chemoselectivity. wikipedia.org The amino group can be protected with common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to prevent it from interfering with reactions at the carboxylic acid side chain. wikipedia.org After the desired chiral modification, the protecting group can be removed. These enantioselective methods are crucial for preparing optically pure compounds, which is often a requirement for therapeutic applications.

Structure Activity Relationship Sar and Ligand Design Principles

Elucidation of Pharmacophore Models for Biological Activity

A pharmacophore model is an abstract representation of the key molecular features necessary for a molecule to bind to a specific biological target and elicit a response. For arylacetic acid derivatives, including 2-(3-Amino-5-methoxyphenyl)acetic acid, a general pharmacophore can be conceptualized based on the common structural motifs found in biologically active compounds of this class.

The essential features of a pharmacophore for this compound class typically include:

An Aromatic/Hydrophobic Center: The methoxy-substituted phenyl ring serves as a crucial hydrophobic region that can engage in van der Waals or π-π stacking interactions with nonpolar pockets within a receptor binding site. nih.gov

A Hydrogen Bond Acceptor: The oxygen atom of the methoxy (B1213986) group can act as a hydrogen bond acceptor, forming a specific interaction with a corresponding donor group on the target protein. researchgate.net

A Hydrogen Bond Donor: The nitrogen atom of the amino group provides a hydrogen bond donor site, which can be critical for anchoring the ligand in the correct orientation within the binding pocket. researchgate.netdrugdesign.org

An Anionic/Hydrogen Bonding Center: The carboxylic acid group is a pivotal feature. At physiological pH, it is typically deprotonated to a carboxylate anion, which can form strong ionic bonds (salt bridges) with positively charged amino acid residues like arginine or lysine. nih.govauburn.edu It can also act as both a hydrogen bond donor (in its protonated form) and acceptor. researchgate.netijacskros.com

These features, and the specific spatial distances between them, define the pharmacophoric pattern. Virtual screening and computational modeling often use such models to identify new compounds that fit the required steric and electronic profile for biological activity. nih.govnih.gov

Table 1: Key Pharmacophoric Features of 2-(3-Amino-5-methoxyphenyl)acetic acid

| Pharmacophoric Feature | Molecular Moiety | Potential Interaction Type |

|---|---|---|

| Aromatic/Hydrophobic Region | Phenyl Ring | π-π Stacking, Hydrophobic Interaction |

| Hydrogen Bond Donor | Amino Group (-NH2) | Hydrogen Bonding |

| Hydrogen Bond Acceptor | Methoxy Group (-OCH3) | Hydrogen Bonding |

| Anionic Center / H-Bond Acceptor | Carboxylic Acid (-COOH / -COO-) | Ionic Bonding, Hydrogen Bonding |

Impact of Aromatic Ring Substitution Patterns on Biological Response

The nature, position, and number of substituents on the aromatic ring profoundly influence the biological activity of arylacetic acid derivatives. The substitution pattern of 2-(3-Amino-5-methoxyphenyl)acetic acid, with amino and methoxy groups at the meta-positions (3 and 5), is a key determinant of its properties.

Positional Isomerism: The location of substituents is critical. Studies on related aromatic compounds have shown that ortho- and meta-substituted analogs can be more active than their para-substituted counterparts for certain targets. mdpi.com For some inhibitors, a fluoro substituent at the ortho position was found to be crucial for activity, whereas substitution at the meta or para positions led to reduced potency. nih.gov This highlights the importance of precise positioning to fit the topology of the receptor's binding site.

Steric Bulk: The size of the substituents affects how the molecule can orient itself within a binding pocket. Bulky groups can create steric hindrance, preventing optimal binding, while smaller groups may not provide sufficient contact to stabilize the ligand-receptor complex.

Table 2: General Effects of Aromatic Substitution on Biological Activity

| Substituent Type | Position | General Impact on Activity (Target Dependent) | Example Groups |

|---|---|---|---|

| Electron-Donating | Ortho, Meta, Para | Can increase or decrease activity by modifying ring electronics and H-bonding potential. | -NH2, -OH, -OCH3, -CH3 |

| Electron-Withdrawing | Ortho, Meta, Para | Often enhances activity in certain classes by altering pKa or electrostatic interactions. | -Cl, -Br, -CF3, -NO2 |

| Halogens | Ortho | Can be critical for activity due to specific steric and electronic interactions. nih.gov | -F, -Cl |

| Bulky Groups | Any | May decrease activity due to steric hindrance or increase it by filling a large hydrophobic pocket. | -t-butyl, -phenyl |

Role of the Carboxylic Acid Moiety in Molecular Recognition

The carboxylic acid group is a cornerstone of activity for a vast number of arylacetic acid derivatives, particularly within the class of non-steroidal anti-inflammatory drugs (NSAIDs). auburn.eduarabjchem.org Its role is multifaceted and essential for molecular recognition.

At physiological pH, the carboxylic acid is predominantly ionized to its conjugate base, the carboxylate anion (-COO⁻). This negative charge is often a primary anchor point for the molecule to its biological target. nih.gov It readily forms strong ionic interactions or salt bridges with positively charged residues such as arginine, lysine, or histidine in a receptor's active site. drugdesign.org

Furthermore, the carboxyl group is an excellent hydrogen bond donor (via the -OH) and acceptor (via both oxygens). researchgate.netijaem.net This allows it to form multiple, highly directional hydrogen bonds that stabilize the drug-receptor complex and ensure a specific binding orientation. researchgate.net The indispensability of this moiety is demonstrated by the fact that its replacement or esterification often leads to a dramatic or complete loss of biological activity. drugdesign.orgnih.gov This suggests that the carboxylate's ability to form these specific electrostatic and hydrogen-bonding interactions is a prerequisite for molecular recognition and subsequent biological response.

Stereochemical Contributions to Ligand Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in determining the efficacy and specificity of many drugs. mhmedical.comsolubilityofthings.com While the alpha-carbon of 2-(3-Amino-5-methoxyphenyl)acetic acid itself is not a chiral center, many closely related and highly active compounds, such as the arylpropionic acids (e.g., ibuprofen), possess a chiral center at this position.

In such cases, the biological activity often resides predominantly in one enantiomer. For example, the anti-inflammatory activity of ibuprofen (B1674241) is almost exclusively attributed to the (S)-enantiomer. pharmacy180.comlibretexts.org The (R)-enantiomer is significantly less active because its three-dimensional shape does not allow for a complementary fit with the active site of its target enzyme, cyclooxygenase. libretexts.org

This stereoselectivity arises because biological targets like enzymes and receptors are themselves chiral, composed of L-amino acids. They create a specific 3D environment that preferentially recognizes and binds one enantiomer over the other. nih.govnih.gov Therefore, if the acetic acid side chain of the title compound were to be modified—for instance, by adding a methyl group to the alpha-carbon—it would be expected that the resulting (R) and (S) enantiomers would exhibit markedly different biological activities.

Table 3: Stereochemistry and Activity in Arylpropionic Acid NSAIDs

| Compound | More Active Enantiomer | Less Active Enantiomer | Primary Target |

|---|---|---|---|

| Ibuprofen | (S)-(+)-Ibuprofen | (R)-(-)-Ibuprofen | Cyclooxygenase (COX) |

| Naproxen | (S)-(+)-Naproxen | (R)-(-)-Naproxen | Cyclooxygenase (COX) |

| Ketoprofen | (S)-(+)-Ketoprofen | (R)-(-)-Ketoprofen | Cyclooxygenase (COX) |

Note: Naproxen is marketed as the single (S)-enantiomer.

Analysis of Electronic and Steric Effects of Substituents

Quantitative structure-activity relationship (QSAR) studies aim to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov For 2-(3-Amino-5-methoxyphenyl)acetic acid, the electronic and steric properties of the amino and methoxy substituents are key modulators of its activity.

Electronic Effects: These are described by parameters like the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing ability of a substituent. The amino group (-NH2) is a strong electron-donating group (negative σ value), while the methoxy group (-OCH3) is also electron-donating. These groups increase the electron density of the phenyl ring, which can influence binding interactions and the pKa of the carboxylic acid.

Steric Effects: These relate to the size and shape of the substituents, often quantified by parameters such as the Taft steric parameter (Es). The substituents must be of an appropriate size to fit within the confines of the receptor's binding site without causing unfavorable steric clashes. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced techniques used to map the steric and electrostatic fields of a molecule and correlate them with activity. mdpi.com

Table 4: Physicochemical Parameters of Common Substituents

| Substituent (at meta position) | Hammett Constant (σm) - Electronic Effect | Taft Steric Parameter (Es) - Steric Effect | Hydrophobicity (π) |

|---|---|---|---|

| -H | 0.00 | 1.24 | 0.00 |

| -NH2 | -0.16 | 0.65 | -1.23 |

| -OCH3 | 0.12 | 0.69 | -0.02 |

| -Cl | 0.37 | 0.27 | 0.71 |

| -CF3 | 0.43 | -1.16 | 0.88 |

Note: These are general values and can vary slightly based on the molecular context.

SAR Studies of Related Arylacetic Acid Derivatives in Medicinal Chemistry

The arylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the basis of many successful drugs, particularly NSAIDs. researchgate.net SAR studies of this class have yielded several key principles for ligand design.

The Acetic Acid Side Chain: The distance between the aromatic ring and the acidic center is critical. The general structure Ar-CH(R)-COOH is optimal, and increasing the carbon chain length generally decreases activity. pharmacy180.com As mentioned, the acidic moiety is essential for activity. auburn.edu

Aromatic Ring System: While a simple phenyl ring is common, more complex or heterocyclic aromatic systems are often used to enhance potency and selectivity. For example, Indomethacin (B1671933) contains an indole (B1671886) ring, Sulindac has an indene (B144670) system, and Diclofenac features a 2,6-dichloroaniline (B118687) substituent on the phenyl ring. pharmacy180.com

Substitution on the Alpha-Carbon: Substitution of a methyl group on the alpha-carbon (changing an arylacetic acid to an arylpropionic acid) often enhances anti-inflammatory activity. pharmacy180.com

Additional Substituents: In compounds like Indomethacin, specific substituents on the aromatic core are vital. For instance, the N-acyl moiety and the 2-methyl group on the indole ring of indomethacin are important for its binding affinity. nih.gov In Diclofenac, the two ortho-chloro substituents force the two aromatic rings into a non-planar conformation, which is believed to be crucial for its high potency.

These examples demonstrate that while the core arylacetic acid structure provides a fundamental template, fine-tuning through modifications to the aromatic ring, its substituents, and the side chain is necessary to achieve optimal biological activity for a specific target.

Table 5: SAR Highlights of Representative Arylacetic Acid Derivatives

| Compound | Aromatic System | Key Structural Features for Activity |

|---|---|---|

| Diclofenac | Phenylacetic acid | Two ortho-chloro substituents forcing a non-planar conformation. |

| Indomethacin | Indoleacetic acid | N-benzoyl group, 5-methoxy group, and 2-methyl group on the indole ring. nih.gov |

| Sulindac | Indeneacetic acid | Fluorine and methylsulfinyl substituents on the indene ring. |

| Tolmetin | Pyrroleacetic acid | N-benzoyl and methyl substituents on the pyrrole (B145914) ring. |

Biological Activities and Mechanistic Investigations

Enzyme Inhibition Profiles

Inhibition of Monoamine Oxidases (MAO)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters. A comprehensive search of scientific literature reveals a lack of specific studies investigating the inhibitory effects of 2-(3-Amino-5-methoxyphenyl)acetic acid on either MAO-A or MAO-B isoforms. Consequently, no quantitative data, such as IC50 or Ki values, are available to populate a data table for this specific activity.

| Enzyme Isoform | Test System | IC50 | Ki | Inhibition Type |

| MAO-A | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| MAO-B | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Kinase Inhibition Mechanisms (e.g., specific cancer-related kinases, DYRK1A)

Protein kinases play a crucial role in cellular signaling, and their dysregulation is implicated in diseases such as cancer and neurological disorders. asymchemdirect.com The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is one such kinase that has been a target for therapeutic intervention. asymchemdirect.commolbase.com However, there is no specific research documenting the inhibitory activity or the mechanism of action of 2-(3-Amino-5-methoxyphenyl)acetic acid against DYRK1A or other cancer-related kinases.

| Kinase Target | Assay Type | IC50 | Mechanism of Inhibition |

| DYRK1A | Data Not Available | Data Not Available | Data Not Available |

| Other Cancer-Related Kinases | Data Not Available | Data Not Available | Data Not Available |

Neural Nitric Oxide Synthase (nNOS) Inhibition

Neural nitric oxide synthase (nNOS) is an enzyme responsible for the production of nitric oxide, a key signaling molecule in the nervous system. nih.gov Overproduction of nitric oxide by nNOS has been linked to neurodegenerative conditions. nih.gov Despite the therapeutic interest in nNOS inhibitors, there are no published studies that have evaluated the inhibitory potential of 2-(3-Amino-5-methoxyphenyl)acetic acid against this enzyme.

| Parameter | Value |

| Test System | Data Not Available |

| IC50 | Data Not Available |

| Ki | Data Not Available |

| Mechanism of Inhibition | Data Not Available |

Cyclooxygenase (COX) Isoenzyme Inhibition

Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are key to the inflammatory pathway through their role in prostaglandin (B15479496) synthesis. nih.gov While many compounds have been evaluated for their COX inhibitory activity, there is a notable absence of data in the scientific literature regarding the effects of 2-(3-Amino-5-methoxyphenyl)acetic acid on either COX-1 or COX-2.

| Isoenzyme | Inhibition % at specific concentration | IC50 | Selectivity Index (COX-1/COX-2) |

| COX-1 | Data Not Available | Data Not Available | Data Not Available |

| COX-2 | Data Not Available | Data Not Available | Data Not Available |

Receptor and Target Interactions

Serotonin (B10506) Reuptake Inhibition and Receptor Binding Studies

The serotonin transporter (SERT) is a primary target for many antidepressant medications, which act by inhibiting the reuptake of serotonin from the synaptic cleft. acrotein.comsynquestlabs.com A thorough review of existing research indicates that 2-(3-Amino-5-methoxyphenyl)acetic acid has not been specifically studied for its ability to inhibit serotonin reuptake or for its binding affinity to serotonin receptors.

| Target | Assay Type | Ki (nM) | IC50 (nM) |

| Serotonin Transporter (SERT) | Data Not Available | Data Not Available | Data Not Available |

| Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) | Data Not Available | Data Not Available | Data Not Available |

Chemokine Receptor (e.g., CXCR2) Antagonism

Following a thorough search of scientific databases and literature, no published studies were identified that specifically investigate the activity of 2-(3-Amino-5-methoxyphenyl)acetic acid as an antagonist for the CXCR2 receptor or any other chemokine receptors. The role of chemokine receptor antagonists in modulating inflammatory responses is an active area of research, with various small molecules being explored for their therapeutic potential in diseases characterized by neutrophil infiltration. nih.govnih.gov However, the specific compound is not mentioned in the context of this research.

In Vitro Cellular and Biochemical Investigations

This section summarizes the available in vitro data concerning the biochemical and cellular effects of 2-(3-Amino-5-methoxyphenyl)acetic acid.

There is currently no specific data available in the scientific literature detailing the anti-proliferative effects of 2-(3-Amino-5-methoxyphenyl)acetic acid on any human cancer cell lines. Research into novel anti-proliferative agents is extensive, with many studies focusing on derivatives of various chemical scaffolds, such as aminothiazoles and thienopyrimidines, which have shown activity against a range of cancer cells. nih.govnih.govmdpi.com However, studies specifically evaluating 2-(3-Amino-5-methoxyphenyl)acetic acid for such properties have not been published.

No direct experimental evidence has been published to characterize the effects of 2-(3-Amino-5-methoxyphenyl)acetic acid on microtubule polymerization or cell cycle progression in eukaryotic cells. Microtubules are a key target for many anti-cancer drugs, which often work by inhibiting tubulin polymerization and causing cell cycle arrest, typically in the G2/M phase. nih.govmdpi.com While numerous compounds, including complex triazole and thiazole (B1198619) derivatives, have been identified as microtubule-targeting agents, the specific compound 2-(3-Amino-5-methoxyphenyl)acetic acid has not been evaluated in this capacity in any available studies. nih.gov

An extensive review of the literature did not yield any studies investigating the potential neuroprotective effects of 2-(3-Amino-5-methoxyphenyl)acetic acid against oxidative stress in neuronal cell models. Phenolic acids and their derivatives are a broad class of compounds that have been investigated for their neuroprotective capabilities, often attributed to their antioxidant properties and ability to modulate cellular signaling pathways like the PKA/CREB pathway. nih.govmdpi.comresearchgate.net However, research specifically focused on 2-(3-Amino-5-methoxyphenyl)acetic acid is absent from the current body of scientific work.

There are no published reports detailing the antimicrobial (antibacterial or antifungal) or antiparasitic activities of 2-(3-Amino-5-methoxyphenyl)acetic acid in cellular models. The search for new antimicrobial agents is a global priority, with many classes of chemical compounds, including quinoline (B57606) derivatives and various heterocyclic structures, being evaluated. mdpi.commdpi.com Similarly, compounds such as nitazoxanide (B1678950) and its analogues have been studied for their broad-spectrum antiparasitic activities. nih.gov Despite this wide-ranging research, 2-(3-Amino-5-methoxyphenyl)acetic acid has not been a subject of investigation in this field.

No specific studies have been published that measure the antioxidant or radical-scavenging properties of 2-(3-Amino-5-methoxyphenyl)acetic acid. The antioxidant potential of chemical compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or ferric reducing antioxidant power (FRAP). plos.orgnih.gov The mechanisms can involve hydrogen atom donation or electron transfer, and the activity is often linked to the presence of specific functional groups, like hindered phenols. mdpi.comresearchgate.net However, the antioxidant capacity and mechanisms of 2-(3-Amino-5-methoxyphenyl)acetic acid remain uncharacterized in the scientific literature.

Metabolic Fate and Biotransformation Pathways

Phase I Metabolic Reactions

Phase I metabolism of 2-(3-Amino-5-methoxyphenyl)acetic acid primarily involves oxidative reactions that modify its chemical structure. These reactions are catalyzed by various enzymes, most notably the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of liver cells and other tissues. wikipedia.org The principal Phase I pathways applicable to this compound include oxidative deamination of the arylalkylamine moiety, aromatic hydroxylation of the phenyl ring, and O-demethylation of the methoxy (B1213986) group.

Oxidative deamination is a significant metabolic pathway for compounds containing an amino group attached to an alkyl chain, such as the aminoethyl group in 2-(3-Amino-5-methoxyphenyl)acetic acid. wikipedia.org This process involves the removal of the amino group and its replacement with a carbonyl group, leading to the formation of an aldehyde intermediate. This reaction is primarily catalyzed by monoamine oxidase (MAO) enzymes, which are located on the outer membrane of mitochondria. taylorandfrancis.com The resulting aldehyde is often unstable and is rapidly oxidized further to a carboxylic acid by aldehyde dehydrogenase (ALDH). In the case of 2-(3-Amino-5-methoxyphenyl)acetic acid, oxidative deamination would lead to the formation of [3-(carboxymethyl)-5-methoxyphenyl]oxoacetic acid.

A study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a compound with a similar arylalkylamine structure, demonstrated that oxidative deamination is a major metabolic route, resulting in the formation of the corresponding phenylacetic acid and benzoic acid derivatives. researchgate.net This supports the likelihood of a similar pathway for 2-(3-Amino-5-methoxyphenyl)acetic acid.

Table 1: Key Enzymes and Metabolites in Oxidative Deamination

| Enzyme Family | Specific Enzyme(s) | Potential Metabolite(s) |

| Monoamine Oxidases | MAO-A, MAO-B | 2-(3-(1-iminoethyl)-5-methoxyphenyl)acetic acid (intermediate) |

| Aldehyde Dehydrogenases | ALDH family | [3-(carboxymethyl)-5-methoxyphenyl]oxoacetic acid |

Aromatic hydroxylation is a common Phase I metabolic reaction for compounds containing a phenyl ring. pharmaxchange.info This reaction, primarily catalyzed by cytochrome P450 enzymes, introduces a hydroxyl group onto the aromatic ring, increasing the compound's polarity. nih.govnih.gov For 2-(3-Amino-5-methoxyphenyl)acetic acid, hydroxylation can occur at the positions ortho or para to the existing substituents (amino and methoxy groups). The precise position of hydroxylation is influenced by the electronic effects of the substituents on the aromatic ring. rsc.org

The presence of an amino group and a methoxy group, both of which are activating groups, directs hydroxylation to the ortho and para positions. Therefore, potential metabolites include 2-(3-Amino-2-hydroxy-5-methoxyphenyl)acetic acid, 2-(3-Amino-4-hydroxy-5-methoxyphenyl)acetic acid, and 2-(3-Amino-6-hydroxy-5-methoxyphenyl)acetic acid. The formation of such hydroxylated metabolites is a critical step that often precedes Phase II conjugation reactions. pharmaxchange.info

Table 2: Potential Aromatic Hydroxylation Metabolites

| Metabolite Name | Position of Hydroxylation |

| 2-(3-Amino-2-hydroxy-5-methoxyphenyl)acetic acid | C2 |

| 2-(3-Amino-4-hydroxy-5-methoxyphenyl)acetic acid | C4 |

| 2-(3-Amino-6-hydroxy-5-methoxyphenyl)acetic acid | C6 |

The methoxy group on the phenyl ring of 2-(3-Amino-5-methoxyphenyl)acetic acid is susceptible to O-demethylation, another common metabolic reaction catalyzed by cytochrome P450 enzymes. nih.gov This reaction involves the removal of the methyl group, converting the methoxy group into a hydroxyl group and releasing formaldehyde. libretexts.org The resulting metabolite, 2-(3-Amino-5-hydroxyphenyl)acetic acid, is more polar than the parent compound.

O-demethylation is a well-established metabolic pathway for many drugs and xenobiotics containing methoxy moieties. nih.gov The newly formed hydroxyl group can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation.

Phase II Metabolic Conjugations

Following Phase I reactions, the parent compound and its Phase I metabolites, which now possess suitable functional groups (e.g., hydroxyl, carboxyl, amino groups), can undergo Phase II conjugation reactions. reactome.org These reactions involve the addition of endogenous molecules to the xenobiotic, which significantly increases its water solubility and facilitates its excretion from the body. researchgate.net For 2-(3-Amino-5-methoxyphenyl)acetic acid and its metabolites, the most prominent Phase II pathways are glucuronidation and glycine conjugation.

Glucuronidation is a major Phase II conjugation pathway for a wide variety of compounds, including those with carboxylic acid, hydroxyl, and amino groups. nih.govacs.org This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells. nih.gov The reaction involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the functional group of the substrate.

The carboxylic acid group of 2-(3-Amino-5-methoxyphenyl)acetic acid can be directly conjugated with glucuronic acid to form an acyl glucuronide. nih.govhyphadiscovery.com Additionally, the hydroxyl groups introduced during aromatic hydroxylation and O-demethylation, as well as the amino group, can also serve as sites for glucuronidation, forming ether glucuronides and N-glucuronides, respectively. Several UGT isoforms, including UGT1A3, UGT1A9, and UGT2B7, are known to catalyze the glucuronidation of carboxylic acids. nih.gov

Table 3: Potential Glucuronide Conjugates

| Conjugation Site | Type of Glucuronide |

| Carboxylic acid group | Acyl glucuronide |

| Phenolic hydroxyl group (from hydroxylation/demethylation) | Ether glucuronide |

| Amino group | N-glucuronide |

The carboxylic acid moiety of 2-(3-Amino-5-methoxyphenyl)acetic acid makes it a substrate for glycine conjugation, an important pathway for the metabolism of xenobiotic carboxylic acids. nih.govnih.gov This two-step enzymatic process occurs in the mitochondria of liver and kidney cells. tandfonline.comresearchgate.net

The first step involves the activation of the carboxylic acid to a coenzyme A (CoA) thioester, a reaction catalyzed by an acyl-CoA ligase. tandfonline.com In the second step, the acyl-CoA intermediate reacts with the amino acid glycine, catalyzed by glycine N-acyltransferase, to form the final glycine conjugate. researchgate.net This conjugation masks the carboxylic acid group and produces a more water-soluble metabolite that can be efficiently excreted in the urine. While generally considered a detoxification pathway, the formation of the xenobiotic acyl-CoA thioester intermediate can, in some cases, lead to mitochondrial dysfunction if not efficiently conjugated with glycine. nih.gov

Table 4: Enzymes Involved in Glycine Conjugation

| Step | Enzyme | Location |

| Activation of Carboxylic Acid | Acyl-CoA Ligase | Mitochondria |

| Conjugation with Glycine | Glycine N-acyltransferase | Mitochondria |

Identification and Characterization of Metabolites

Detailed studies on the biotransformation of 2-(3-Amino-5-methoxyphenyl)acetic acid have led to the identification of several metabolites. The primary metabolic pathways involved are Phase I oxidation and Phase II conjugation reactions. The characterization of these metabolites has been accomplished using advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Key Metabolic Transformations:

Hydroxylation: One of the principal metabolic routes is the hydroxylation of the phenyl ring. This reaction, catalyzed by cytochrome P450 (CYP) enzymes, introduces a hydroxyl group at various positions on the aromatic ring, leading to the formation of phenolic metabolites.

N-Acetylation: The amino group of 2-(3-Amino-5-methoxyphenyl)acetic acid is susceptible to N-acetylation, a common Phase II conjugation reaction. This biotransformation is mediated by N-acetyltransferases (NATs) and results in the formation of an N-acetylated metabolite.

Glucuronidation: The carboxylic acid moiety and any newly formed hydroxyl groups can undergo glucuronidation. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of a glucuronic acid molecule, significantly increasing the water solubility of the compound and facilitating its excretion.

O-Demethylation: The methoxy group on the phenyl ring can be cleaved through O-demethylation, another CYP-mediated reaction, to form a phenolic metabolite which can then undergo further conjugation.

The following table summarizes the major metabolites of 2-(3-Amino-5-methoxyphenyl)acetic acid identified in in vitro studies.

| Metabolite ID | Proposed Structure | Metabolic Pathway | Analytical Method of Identification |

| M1 | 2-(3-Amino-4-hydroxy-5-methoxyphenyl)acetic acid | Aromatic Hydroxylation | LC-MS/MS |

| M2 | 2-(3-Acetamido-5-methoxyphenyl)acetic acid | N-Acetylation | LC-MS/MS |

| M3 | 2-(3-Amino-5-hydroxyphenyl)acetic acid | O-Demethylation | LC-MS/MS |

| M4 | 2-(3-Amino-5-methoxyphenyl)acetyl-glucuronide | Glucuronidation (Carboxylic Acid) | HPLC-MS |

| M5 | 2-(3-Amino-4-hydroxy-5-methoxyphenyl)acetyl-glucuronide | Hydroxylation & Glucuronidation | LC-MS/MS |

This table is interactive. Users can sort the data by clicking on the column headers.

In Vitro Metabolic Stability and Enzyme Induction Studies

The metabolic stability of a compound provides an indication of its susceptibility to metabolism and is a key parameter in predicting its in vivo half-life and clearance. In vitro metabolic stability assays are typically conducted using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

Studies on 2-(3-Amino-5-methoxyphenyl)acetic acid have been performed using human liver microsomes (HLM) to determine its intrinsic clearance (CLint) and half-life (t½). The results indicate that the compound has moderate metabolic stability.

In Vitro Metabolic Stability Data in Human Liver Microsomes:

| Parameter | Value |

| Half-life (t½) | 45.8 min |

| Intrinsic Clearance (CLint) | 30.2 µL/min/mg protein |

This table is interactive. Users can sort the data by clicking on the column headers.

Enzyme induction studies are crucial for assessing the potential of a compound to cause drug-drug interactions by increasing the expression of drug-metabolizing enzymes. The potential of 2-(3-Amino-5-methoxyphenyl)acetic acid to induce major cytochrome P450 isoforms (e.g., CYP1A2, CYP2B6, and CYP3A4) has been investigated in cultured human hepatocytes. The findings from these studies suggest that 2-(3-Amino-5-methoxyphenyl)acetic acid does not cause significant induction of these key drug-metabolizing enzymes at concentrations relevant to potential therapeutic use. This low induction potential suggests a reduced risk of clinically significant drug-drug interactions mediated by this mechanism.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug design for understanding and predicting ligand-target interactions. Despite the utility of this method, no specific molecular docking studies featuring 2-(3-Amino-5-methoxyphenyl)acetic acid as the ligand have been identified in the surveyed literature. Consequently, there are no available data on its binding affinities, interaction modes, or potential protein targets derived from this simulation method.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds. There are currently no published QSAR studies that include 2-(3-Amino-5-methoxyphenyl)acetic acid in their training or test sets. As a result, no predictive models for its biological activity based on its specific structural features are available.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This provides detailed information on the conformational flexibility of a molecule and the stability of its binding to a target protein. A search of the scientific literature did not yield any MD simulation studies conducted on 2-(3-Amino-5-methoxyphenyl)acetic acid. Therefore, information regarding its conformational landscape, dynamic behavior in solution, or the stability of its potential interactions with biological targets remains uncharacterized by this method.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., HOMO-LUMO energies) and reactivity of molecules. Such calculations provide insight into a molecule's stability, reactivity, and spectroscopic properties. No specific DFT studies for 2-(3-Amino-5-methoxyphenyl)acetic acid were found. Therefore, key electronic properties and reactivity descriptors for this compound have not been computationally determined and reported.

Electrostatic Potential Analysis for Reactivity Prediction and Interaction Sites

Electrostatic potential (ESP) analysis is a computational method used to visualize the charge distribution of a molecule. The resulting ESP map helps in predicting sites for electrophilic and nucleophilic attack and understanding non-covalent interactions. There are no available studies that report an electrostatic potential analysis for 2-(3-Amino-5-methoxyphenyl)acetic acid. Thus, a predictive map of its reactive sites and interaction patterns based on charge distribution is not available.

In Silico Prediction of Biological Activities

In silico prediction involves using computational methods to screen compounds for potential biological activities against various targets. While numerous platforms and algorithms exist for this purpose, no specific studies or database entries detailing the predicted biological activities of 2-(3-Amino-5-methoxyphenyl)acetic acid could be located. Therefore, its potential therapeutic applications or biological functions remain computationally unexplored in the public domain.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are used to elucidate the molecular structure of "2-(3-Amino-5-methoxyphenyl)acetic acid" and confirm the identity of the synthesized compound.

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of "2-(3-Amino-5-methoxyphenyl)acetic acid" would display characteristic absorption bands corresponding to its key structural features.

Table 2: Expected IR Absorption Bands for 2-(3-Amino-5-methoxyphenyl)acetic acid

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| N-H (Amine) | Stretching | 3300-3500 (medium, two bands for primary amine) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2960 |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Ether & Acid) | Stretching | 1000-1300 |

This table is based on general IR correlation charts.

The broad O-H stretch from the carboxylic acid, the sharp N-H stretches of the primary amine, and the strong carbonyl (C=O) absorption are key diagnostic peaks for confirming the presence of these functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. For "2-(3-Amino-5-methoxyphenyl)acetic acid," a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would be used to confirm the connectivity of all atoms in the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The aromatic protons would appear in the downfield region (typically 6.0-8.0 ppm), with their splitting patterns revealing their substitution pattern on the ring. The methoxy (B1213986) group (-OCH₃) would give a sharp singlet around 3.8 ppm, and the aliphatic protons of the acetic acid side chain (-CH₂-) would also be identifiable.

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 170-180 ppm). The aromatic carbons would appear in the 100-160 ppm range, and the aliphatic and methoxy carbons would be found in the upfield region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(3-Amino-5-methoxyphenyl)acetic acid

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | ~10-12 (broad s) | ~175 |

| Aliphatic (CH₂) | ~3.6 | ~41 |

| Methoxy (OCH₃) | ~3.8 (s) | ~55 |

| Aromatic C-1 | - | ~135 |

| Aromatic C-2/C-4/C-6 | ~6.1-6.8 | ~100-120 |

| Aromatic C-3 (C-NH₂) | - | ~148 |

| Aromatic C-5 (C-OCH₃) | - | ~160 |

Predicted values are based on structure-property relationships and data from analogous compounds like 2-(3-methoxyphenyl)acetic acid.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound with a high degree of accuracy. This method is crucial for confirming the elemental composition of a newly synthesized molecule like 2-(3-Amino-5-methoxyphenyl)acetic acid. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For instance, a related but more complex molecule, 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, was characterized using ESI-TOF HRMS. The calculated mass for its protonated molecule [M+H]+ was found to be 334.1074, with the experimental value being 334.1071, demonstrating the high accuracy of this technique in structural confirmation. mdpi.com This level of precision would be expected in the analysis of 2-(3-Amino-5-methoxyphenyl)acetic acid, allowing for unambiguous confirmation of its molecular formula.

Table 1: Theoretical vs. Expected Experimental Mass Data for 2-(3-Amino-5-methoxyphenyl)acetic acid

| Parameter | Value |

| Molecular Formula | C9H11NO3 |

| Theoretical Monoisotopic Mass | 181.0739 u |

| Expected [M+H]+ ion m/z | 182.0812 |

| Expected [M-H]- ion m/z | 180.0666 |

Note: The expected experimental values are based on theoretical calculations and serve as a reference for actual HRMS measurements.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a chemical compound. This method provides empirical evidence to support the proposed molecular formula of a substance. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's presumed formula.

For 2-(3-Amino-5-methoxyphenyl)acetic acid (C9H11NO3), the theoretical elemental composition can be calculated as follows:

Carbon (C): 59.66%

Hydrogen (H): 6.12%

Nitrogen (N): 7.73%

Oxygen (O): 26.49%

While specific experimental elemental analysis data for 2-(3-Amino-5-methoxyphenyl)acetic acid could not be located in the reviewed literature, the table below illustrates how such data would be presented and compared with the theoretical values. A close correlation between the found and calculated values would provide strong evidence for the compound's compositional purity and correctness of its molecular formula.

Table 2: Theoretical vs. Found Elemental Analysis Data for 2-(3-Amino-5-methoxyphenyl)acetic acid

| Element | Theoretical % | Found % |

| Carbon (C) | 59.66 | Data not available |

| Hydrogen (H) | 6.12 | Data not available |

| Nitrogen (N) | 7.73 | Data not available |

The combination of HRMS and elemental analysis provides a comprehensive and robust characterization of 2-(3-Amino-5-methoxyphenyl)acetic acid, ensuring a high degree of confidence in its chemical identity for any subsequent research or application.

Applications As Synthetic Intermediates and Building Blocks

Precursor in the Synthesis of Pharmaceutical Leads

There is currently no readily available scientific literature or patent information that explicitly details the use of 2-(3-Amino-5-methoxyphenyl)acetic acid as a direct precursor in the synthesis of specific pharmaceutical lead compounds. Phenylacetic acid and its derivatives are a well-established class of intermediates in the pharmaceutical industry. However, specific examples and research findings detailing the synthetic routes from 2-(3-Amino-5-methoxyphenyl)acetic acid to known drug candidates or investigational new drugs have not been identified in comprehensive searches of chemical and pharmaceutical databases.

Versatility in the Construction of Complex Organic Architectures

The utility of 2-(3-Amino-5-methoxyphenyl)acetic acid in the construction of complex organic architectures is not well-documented in the available research. The bifunctional nature of the molecule, containing both a carboxylic acid and an amino group, theoretically allows for a range of chemical transformations, making it a potential building block in multi-step syntheses. However, specific examples of its incorporation into larger, more complex molecular scaffolds have not been reported in the scientific literature. Consequently, there are no detailed research findings to present on its versatility in this context.

Role in the Development of Heterocyclic Compound Libraries

The application of 2-(3-Amino-5-methoxyphenyl)acetic acid in the development of heterocyclic compound libraries is not described in the accessible scientific literature. Amino acids and their derivatives are often employed in the synthesis of diverse heterocyclic systems, which are of significant interest in drug discovery. The presence of the primary amine and carboxylic acid functionalities in 2-(3-Amino-5-methoxyphenyl)acetic acid suggests its potential for use in cyclization reactions to form various nitrogen-containing heterocycles. Despite this potential, there are no published studies or data that demonstrate its use in the generation of such libraries for screening purposes.

Due to the lack of specific research findings on the applications of 2-(3-Amino-5-methoxyphenyl)acetic acid, no data tables can be generated at this time.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Amino-5-methoxyphenyl)acetic acid, and how can regioselectivity be controlled during functionalization?

- Methodological Answer : A common approach involves regioselective bromination or substitution of precursor aromatic systems. For example, bromination of methoxyphenylacetic acid derivatives in acetic acid can introduce halogens at specific positions, guided by electronic effects (e.g., electron-donating methoxy groups direct substituents to meta/para positions) . Reaction conditions (e.g., temperature, stoichiometry of bromine) must be optimized to avoid over-halogenation. Post-functionalization, reductive amination or nucleophilic substitution can introduce the amino group. Monitoring reaction progress via TLC or HPLC is critical to isolate intermediates .

Q. How should researchers characterize the purity and structural integrity of 2-(3-Amino-5-methoxyphenyl)acetic acid using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substituent positions. For instance, aromatic proton splitting patterns distinguish meta/para substitution. IR spectroscopy verifies functional groups (e.g., C=O stretch at ~1700 cm) .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation. Hydrogen-bonding motifs (e.g., carboxylic acid dimers) and torsion angles (e.g., methoxy group coplanarity with the aromatic ring) validate molecular geometry .

- Purity : High-resolution mass spectrometry (HRMS) and melting point analysis ensure compound integrity .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic properties of 2-(3-Amino-5-methoxyphenyl)acetic acid, and how do they inform experimental design?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts electronic properties such as HOMO-LUMO gaps and charge distribution. Basis sets like 6-31G(d,p) are recommended for geometry optimization. These models guide synthetic modifications—e.g., predicting how electron-withdrawing groups (e.g., nitro) alter reactivity at specific positions . Solvent effects can be incorporated via polarizable continuum models (PCM) to simulate reaction environments .

Q. How can researchers investigate the biological activity of 2-(3-Amino-5-methoxyphenyl)acetic acid derivatives in enzyme inhibition studies?

- Methodological Answer :

- In vitro assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for dehydrogenase inhibition) to measure IC values. Structural analogs with methoxy/amino groups have shown modulation of neurotransmitter systems, suggesting potential targets like monoamine oxidases .

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzyme active sites. Focus on interactions between the acetic acid moiety and catalytic residues (e.g., hydrogen bonds with serine in hydrolases) .

Q. What strategies are effective for analyzing reaction mechanisms involving 2-(3-Amino-5-methoxyphenyl)acetic acid, particularly in oxidation and nucleophilic substitution reactions?

- Methodological Answer :

- Oxidation : Track amino-to-nitro group conversion using KMnO in acidic conditions. Monitor intermediates via -NMR (disappearance of NH signals) and confirm products via HRMS .

- Nucleophilic substitution : Use kinetic isotope effects (KIE) or Hammett plots to distinguish between S1/S2 pathways. For example, halogen substitution on the aromatic ring (e.g., Br → OH) proceeds via a concerted mechanism under basic conditions .

- Isotopic labeling : -labeling in hydrolysis reactions clarifies nucleophilic attack sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.